2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine
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Overview
Description
2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine is a useful research compound. Its molecular formula is C9H6F3N3S2 and its molecular weight is 277.28. The purity is usually 95%.
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Scientific Research Applications
Dynamic Tautomerism and Divalent N(I) Character
2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine exhibits dynamic tautomerism and divalent N(I) character, which are crucial for its functionality in various therapeutically important species. Quantum chemical analysis has shown that competitive isomeric structures are possible for this class of compounds, some of which possess divalent N(I) character. This characteristic plays a significant role in the electron distribution and tautomeric preferences within these molecules, impacting their application in drug design and development (Bhatia, Malkhede, & Bharatam, 2013).
Oxidative C–H Functionalization
The compound serves as a precursor in the oxidative C–H functionalization, leading to the synthesis of biologically potent derivatives. A metal-free approach utilizing phenyliodine(III) bis(trifluoroacetate) as the oxidant demonstrates the compound's versatility in forming oxidative C–S bond strategies. This protocol emphasizes its significance in synthesizing complex molecules with broad substrate scope and straightforward purification, highlighting its potential in medicinal chemistry and drug development (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).
Antimicrobial Activities
Derivatives of this compound have been evaluated for their antimicrobial activities, with some showing significant potency. This is particularly relevant in the context of developing new therapeutic agents against resistant microbial strains. The structural diversity achievable through modifications of this compound underscores its utility in generating new antimicrobials with potentially unique mechanisms of action (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Pyridine-SF4-Isoxazolines Synthesis
The tetrafluoro-λ6-sulfanyl (SF4) moiety, related to the core structure of this compound, has been utilized in synthesizing pyridine-SF4-isoxazolines. This demonstrates the application of the compound in developing new materials with potential drug development implications. The SF4 linkers offer an alternative to traditional building blocks, highlighting the compound's role in innovating drug design and synthesis (Maruno, Hada, Sumii, Nagata, & Shibata, 2022).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are often used in medicinal chemistry due to their ability to form strong bonds with their targets . They are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The trifluoromethyl group is known to influence the electronic properties, solubility, conformations, and lipophilicity of the compound . This can affect how the compound interacts with its targets .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by many factors, including its chemical structure and the presence of functional groups. The trifluoromethyl group can affect the compound’s solubility and lipophilicity, which can in turn influence its absorption, distribution, metabolism, and excretion .
Result of Action
Compounds with a trifluoromethyl group have been found to possess cytotoxic activity and can bind with dna molecules .
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S2/c10-9(11,12)5-1-2-7(14-3-5)17-8-15-4-6(13)16-8/h1-4H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETMUGDOICRXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SC2=NC=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1971176-94-9 |
Source
|
Record name | 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3-thiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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